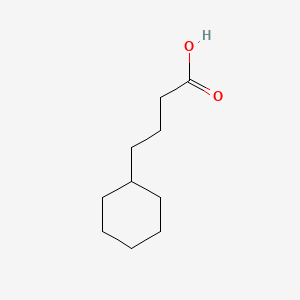

4-Cyclohexylbutyric acid

Beschreibung

Significance in Contemporary Chemical and Biological Sciences

In modern scientific research, 4-Cyclohexylbutyric acid has emerged as a valuable compound with diverse applications. It is widely utilized as a building block in organic synthesis for the creation of pharmaceuticals and specialty chemicals.

In the realm of biological sciences, the compound is noted for its role in microbiology. Research has demonstrated that this compound can serve as a carbon source for the growth of specific microorganisms, such as Arthrobacter sp. strain CA1. chemicalbook.com This strain is capable of metabolizing cyclohexanebutyrate, highlighting the compound's potential relevance in microbial biotechnology. Furthermore, it has been used in studies concerning the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by various bacteria. chemicalbook.com

The scaffold of this compound is also relevant in medicinal chemistry. It has been used as a starting material in the synthesis of 2-substituted benzimidazole (B57391) derivatives, which were subsequently tested for their tuberculostatic activity. researchgate.net More recently, it was used in the synthesis of novel agonists for NOD2, a protein involved in the innate immune system, indicating its utility in developing immunomodulatory agents. nih.gov The study of related derivatives, such as 4-amino-3-cyclohexylbutanoic acid, as potential pharmaceutical leads, biological probes, and tools for studying metabolic processes further underscores the importance of the cyclohexylbutanoic acid structure in drug discovery and chemical biology. ontosight.ai

Historical Context of Research on Cyclohexyl Aliphatic Acids

Research into cyclohexyl aliphatic acids dates back to the early 20th century. One of the early significant publications, "Omega-Cyclohexyl Derivatives of Various Normal Aliphatic Acids," appeared in the Journal of the American Chemical Society in 1926. acs.org This early work focused on the synthesis and characterization of this class of compounds. For instance, a 1926 paper by Hiers and Adams described the reduction of this compound using lithium aluminum hydride to produce 4-cyclohexyl-1-butanol. prepchem.com

Subsequent research in the mid-20th century continued to build on this foundation, with studies focusing on purification methods and the characterization of derivatives. chemicalbook.com A significant advancement in the understanding of these compounds came with their discovery in natural sources. Geochemical analyses of petroleum from basins in Brazil revealed the presence of series of cyclohexyl-alkanoic acids. researchgate.net It was later proposed that these compounds are key components of the lipid membranes of acidothermophilic bacteria, specifically of the genus Alicyclobacillus. researchgate.netacs.org This discovery linked the synthetic compounds of early chemical research to natural biological and geological processes, suggesting they can serve as biomarkers for the anaerobic degradation of hydrocarbons in petroleum reservoirs. researchgate.net The formation of cyclic fatty acids, including cyclohexyl derivatives, has also been observed during the high-temperature heating of vegetable oils. aocs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4441-63-8 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₈O₂ | uni.lu |

| Molecular Weight | 170.25 g/mol | sigmaaldrich.com |

| Melting Point | 30-32 °C | chemicalbook.com |

| IUPAC Name | 4-cyclohexylbutanoic acid | uni.lu |

| Synonyms | Cyclohexanebutyric acid | chemicalbook.comsigmaaldrich.com |

Table 2: Related Cyclohexyl Aliphatic Acid Derivatives in Research

| Compound Name | Molecular Formula | Key Research Application | Source |

| 4-Cyclohexyl-4-oxo-butyric acid | C₁₀H₁₆O₃ | Synthesis intermediate | chemicalbook.com |

| 4-Amino-3-cyclohexylbutanoic acid | C₁₀H₁₉NO₂ | Potential pharmaceutical lead, biological probe | ontosight.ai |

| 2-Carboxamide, 4-cyclohexyl butyric acid | C₁₁H₁₉NO₃ | Chemical intermediate | nist.gov |

| 2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid | C₁₈H₂₅NO₄ | Investigated in medicinal chemistry for potential therapeutic use | |

| Copper bis(4-cyclohexylbutyrate) | C₂₀H₃₄CuO₄ | Coordination compound studied in materials science and catalysis | cymitquimica.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclohexylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZMNGNFERVGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2218-80-6 (copper salt), 35542-88-2 (manganese salt), 38582-17-1 (cobalt salt), 38582-18-2 (zinc salt), 3906-55-6 (nickel salt), 55700-14-6 (cadmium salt), 61886-29-1 (hydrochloride salt), 62637-99-4 (lead salt), 62638-00-0 (lithium salt), 62638-02-2 (mercury salt), 62638-03-3 (potassium salt), 62638-04-4 (silver salt), 62638-05-5 (strontium salt), 62669-64-1 (magnesium salt), 62669-65-2 (barium salt) | |

| Record name | Cyclohexanebutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2063472 | |

| Record name | Cyclohexanebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4441-63-8 | |

| Record name | Cyclohexanebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanebutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanebutanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32WI1J2ZOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 Cyclohexylbutyric Acid

Established Synthetic Routes for 4-Cyclohexylbutyric Acid

Traditional methods for synthesizing this compound often involve functional group transformations of readily available precursors. These routes are valued for their reliability and are suitable for laboratory-scale production.

A common and direct method for preparing this compound is through the oxidation of its corresponding primary alcohol, 4-cyclohexylbutan-1-ol. This transformation involves the conversion of the hydroxyl group (-OH) into a carboxylic acid group (-COOH). Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this purpose. While this method can provide moderate yields, typically between 60-75%, it requires the use of stoichiometric amounts of oxidants, which can limit its scalability for industrial applications.

The precursor, 4-cyclohexylbutan-1-ol, can itself be synthesized via the reduction of this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). prepchem.comprepchem.com

Beyond direct oxidation, other multi-step sequences are employed to construct the this compound molecule. These methods offer alternative pathways that can be advantageous depending on the available starting materials.

Nitrile Hydrolysis : This method involves the hydrolysis of 4-cyclohexylbutyronitrile. The nitrile group (-CN) is converted to a carboxylic acid through either acidic (e.g., H₂SO₄, reflux) or basic (e.g., NaOH, H₂O₂) conditions. This route is a common transformation in organic synthesis, and analogous conversions typically achieve yields of 70-80%.

Catalytic Hydrogenation : Another significant industrial method involves the catalytic hydrogenation of 4-phenylbutyric acid or its derivatives. This process saturates the aromatic phenyl ring to form the cyclohexyl ring, yielding the final product with high efficiency (greater than 85%).

Table 1: Comparison of Established Synthetic Methods This table is interactive. You can sort and filter the data.

| Method | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages |

|---|---|---|---|---|

| Oxidation | 4-Cyclohexylbutan-1-ol | KMnO₄ or CrO₃/H₂SO₄ | 60-75 | Direct conversion |

| Nitrile Hydrolysis | 4-Cyclohexylbutyronitrile | H₂SO₄ or NaOH/H₂O₂ | 70-80 | Standard transformation |

| Grignard Reaction | Cyclohexyl halide, Methyl acrylate | Mg, CO₂ | ~49 | Builds carbon chain |

| Catalytic Hydrogenation | 4-Phenylbutyric acid | H₂, Catalyst | >85 | High yield, selective |

Advanced Synthetic Approaches for this compound Derivatives

The synthesis of specific, optically active derivatives of this compound is critical for the development of advanced pharmaceuticals where stereochemistry dictates biological activity. These methods employ sophisticated catalytic systems to control the three-dimensional structure of the molecule.

Enantioselective hydrogenation is a powerful technique used to produce chiral compounds with high enantiomeric purity. This is often achieved using transition metal catalysts complexed with chiral ligands.

Ruthenium-phosphine complexes are highly effective catalysts for asymmetric hydrogenation reactions. nih.govgoogle.commdpi.com In the synthesis of derivatives of this compound, a key process involves the enantioselective hydrogenation of a 4-cyclohexyl-2-halogeno-3-oxobutyric acid ester. google.com

For example, methyl 2-chloro-4-cyclohexyl-3-oxobutyrate can be hydrogenated in the presence of the chiral ruthenium-phosphine complex Ru₂Cl₄((+)-BINAP)₂NEt₃. google.com This reaction is typically carried out under a hydrogen pressure of 50 to 100 atm at a temperature of 10° to 30°C for 15 to 40 hours. google.com The process yields methyl (2SR)-chloro-4-cyclohexyl-(3R)-hydroxybutyrate with high efficiency (99% yield), demonstrating excellent stereocontrol at the C-3 position. google.com The modification of phosphine (B1218219) ligands and the choice of solvent can further influence the regio- and stereoselectivity of such ruthenium-catalyzed reactions. nih.govacs.org

Table 2: Enantioselective Hydrogenation of a this compound Precursor This table is interactive. You can sort and filter the data.

| Starting Material | Catalyst | Hydrogen Pressure (atm) | Temperature (°C) | Time (hours) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl 2-chloro-4-cyclohexyl-3-oxobutyrate | Ru₂Cl₄((+)-BINAP)₂NEt₃ | 100 | 20 | 20 | Methyl (2SR)-chloro-4-cyclohexyl-(3R)-hydroxybutyrate | 99 |

Enantioselective Hydrogenation Techniques

Epoxidation and Reaction with Trialkylsilyl Azides in Chiral Cascade Sequences

Building upon the chiral intermediate obtained from hydrogenation, a chiral cascade sequence can be employed to introduce further functionality with stereochemical control. google.com A cascade reaction involves multiple transformations occurring in a single synthetic operation, enhancing efficiency. 20.210.105

The 4-cyclohexyl-2-halogeno-(3R)-hydroxybutyric acid ester produced in the hydrogenation step is first treated with a base to induce epoxidation. google.com This reaction forms a 4-cyclohexyl-(2S,3R)-epoxybutyric acid ester. google.com The epoxide, a highly reactive three-membered ring, then serves as an intermediate for the next step. acs.org

Subsequently, the epoxide is reacted with a lower trialkylsilyl azide (B81097), such as trimethylsilyl (B98337) azide, in the presence of a Lewis acid. google.com This step opens the epoxide ring and installs an azide group, leading to the formation of a (3S)-azido-4-cyclohexyl-(2S)-substituted butyric acid ester. google.com The azido (B1232118) group is a versatile functional group that can be further transformed, for instance, into an amine via hydrogenolysis, providing a pathway to complex chiral amino acid derivatives. google.comsioc-journal.cn This sequence of epoxidation followed by azide addition is a powerful strategy for constructing molecules with multiple, well-defined stereocenters. google.comacs.org

Hydrogenolysis in Derivative Functionalization

Hydrogenolysis is a critical reaction for the deprotection of functional groups in derivatives of this compound. This method is most frequently employed for the cleavage of benzyl (B1604629) esters. acsgcipr.org In a typical synthetic sequence, the carboxylic acid group of a this compound derivative might be protected as a benzyl ester to prevent its interference in subsequent reaction steps. Once the desired transformations are complete, the benzyl protecting group can be selectively removed.

The process involves catalytic hydrogenation, where the benzyl ester is reacted with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.orgorganic-chemistry.org The reaction cleaves the carbon-oxygen bond of the ester, liberating the free carboxylic acid and generating toluene (B28343) as a byproduct. acsgcipr.org This method is valued for its mild conditions and high efficiency. organic-chemistry.org

A specific application of this technique is found in the multi-step synthesis of (2R,3S)-cyclohexylnorstatine derivatives. google.com In this process, a complex intermediate containing a benzyl ester is subjected to hydrogenolysis using a 5% palladium-on-carbon catalyst to deprotect the acid, alongside the reduction of an azide group to an amine. google.com This highlights the utility of hydrogenolysis as a clean and effective method for late-stage deprotection in the synthesis of complex target molecules.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for the functionalization of this compound, allowing it to be incorporated into larger molecular frameworks through the formation of esters, amides, and other derivatives. cymitquimica.com

A prevalent method for forming amide and ester bonds from this compound involves the use of peptide coupling reagents. Among the most common is the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analogue, N-hydroxysulfosuccinimide (sulfo-NHS). nih.govnih.gov This "zero-length" crosslinking method facilitates the bond formation without incorporating the reagents into the final product. nih.gov

The mechanism proceeds in two stages:

Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. nih.govthermofisher.com This intermediate is unstable in aqueous solutions. nih.gov

Stabilization and Coupling: NHS or sulfo-NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. nih.govnih.gov This semi-stable ester can then efficiently react with a primary amine to form a stable amide bond or with an alcohol to form an ester bond, releasing NHS as a byproduct. nih.govresearchgate.net

This technique is highly efficient and proceeds under mild conditions, which preserves the integrity of other functional groups within the molecule. nih.gov The activation is most effective at a pH of 4.5-7.2, while the subsequent reaction with amines is optimal at a pH of 7-8. thermofisher.com This method is widely used to conjugate carboxylic acids to proteins, peptides, and other amine-containing molecules in pharmaceutical research. thermofisher.com

Cyclohexyl Group Modifications

Direct modification of the cyclohexyl group in this compound is synthetically challenging due to the chemical inertness of the saturated aliphatic ring. The C-H bonds of the cyclohexane (B81311) ring are strong and non-polarized, making them resistant to attack by most electrophilic and nucleophilic reagents under standard conditions. Therefore, functionalization strategies typically involve either starting with a pre-functionalized cyclohexane precursor or performing modifications on a more complex derivative where other functional groups can direct or activate the ring. For instance, synthetic routes often employ an aromatic precursor, such as 4-phenylbutyric acid, which can undergo electrophilic aromatic substitution. The resulting substituted phenyl ring can then be hydrogenated to the corresponding substituted cyclohexyl ring.

Deoxyfluorination Reactions Utilizing Sulfur Tetrafluoride (SF₄)

Deoxyfluorination is a powerful transformation that replaces oxygen atoms with fluorine. In the case of carboxylic acids like this compound, sulfur tetrafluoride (SF₄) is a reagent capable of converting the carboxylic acid moiety (-COOH) into a trifluoromethyl group (-CF₃). researchgate.netacs.org This transformation is of significant interest in medicinal and agrochemical chemistry, as the introduction of a trifluoromethyl group can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. acs.org

Recent advancements have focused on developing milder and safer protocols. acs.org For example, methods using continuous flow reactors have been developed to improve the handling of the highly toxic and gaseous SF₄, allowing for better temperature control and a safer reaction profile. acs.orgacs.org Furthermore, it has been found that for aliphatic carboxylic acids, the reaction can proceed with SF₄ in the presence of water as a key additive, which can lead to products with full retention of stereoconfiguration at adjacent chiral centers. researchgate.net While SF₄ is a potent reagent for this transformation, alternatives like DAST (diethylaminosulfur trifluoride) and commercial reagents like FLUOLEAD® are also used, though they may not always convert carboxylic acids directly to trifluoromethyl groups with the same efficiency. beilstein-journals.orgbeilstein-journals.org

This compound as a Key Building Block in Complex Molecule Synthesis

This compound is a valuable starting material for the synthesis of more elaborate molecules due to the distinct properties conferred by its lipophilic cyclohexyl group and its reactive carboxylic acid handle. cymitquimica.com

Applications in Pharmaceutical and Agrochemical Synthesis

The structural motif of this compound is found in various biologically active compounds. Its synthesis applications range from creating intermediates to forming the core structure of the final product.

Pharmaceutical Applications:

Antitubercular Agents: this compound has been used as a starting material in the synthesis of novel benzoxazole (B165842) derivatives. mdpi.com In one study, it was converted to 5-chloro-2-(3-cyclohexylpropyl)benzo[d]oxazole, which was evaluated for its tuberculostatic activity. mdpi.com

Enzyme Inhibitors: The compound is a precursor for intermediates used in drug development. For instance, it can be converted to its acid chloride and used in a Friedel-Crafts condensation to produce ketones that are key intermediates in the synthesis of pharmaceutical agents like SR-146131. drugfuture.com

Norstatine Derivatives: Derivatives of this compound are crucial for synthesizing complex amino acid structures. A patented process describes the use of methyl 2-chloro-4-cyclohexyl-3-oxobutyrate, derived from this compound, as a starting point for the enantioselective synthesis of (2R,3S)-cyclohexylnorstatine. google.com This norstatine derivative is a component of more complex molecules with potential therapeutic value.

Agrochemical Applications:

The replacement of common moieties like a tert-butyl group with structures derived from aliphatic acids such as this compound is a strategy explored in agrochemical design. acs.org The synthesis of trifluoromethyl-substituted derivatives, for example, can lead to novel compounds with potential herbicidal or pesticidal activity. researchgate.netacs.org

The utility of this compound in these fields stems from the physicochemical properties the cyclohexyl group imparts, such as increased lipophilicity, which can enhance membrane permeability and influence how the final molecule interacts with biological targets.

Data Tables

Table 1: Summary of Synthetic Reactions for this compound Derivatives

| Reaction Type | Reagents/Conditions | Functional Group Transformation | Purpose |

| Hydrogenolysis | H₂, Pd/C catalyst | Benzyl Ester → Carboxylic Acid | Deprotection of carboxylic acid |

| Peptide Coupling | EDC, NHS, Primary Amine | Carboxylic Acid → Amide | Conjugation to amines/peptides |

| Deoxyfluorination | SF₄, often with HF | Carboxylic Acid → Trifluoromethyl | Introduction of fluorine |

Role as a Chiral Building Block

This compound and its derivatives serve as important chiral building blocks in asymmetric synthesis, a field focused on the selective creation of a specific stereoisomer of a chiral molecule. The cyclohexyl moiety provides a bulky, lipophilic group that can influence the stereochemical outcome of a reaction, while the butyric acid chain offers a versatile handle for further chemical modifications. The utility of this compound as a chiral synthon is prominently demonstrated in the synthesis of complex molecules, particularly in the pharmaceutical industry.

A significant application of a this compound derivative is in the enantioselective synthesis of (2R,3S)-cyclohexylnorstatine. This is a crucial component of potent human renin inhibitors, which are investigated as therapeutic agents for hypertension. researchgate.netspringernature.comclockss.org The synthesis showcases how the this compound backbone can be stereoselectively functionalized to introduce multiple chiral centers with high precision.

The process often commences with a 4-cyclohexyl-3-oxobutyric acid ester, which can be halogenated to introduce a reactive site. For instance, the chlorination of methyl 4-cyclohexyl-3-oxobutyrate can be achieved with high conversion rates. A key step in establishing the chirality is the enantioselective hydrogenation of the resulting 4-cyclohexyl-2-halogeno-3-oxobutyric acid ester. google.com This reduction is typically carried out using a chiral catalyst, such as a ruthenium-phosphine complex (e.g., Ru-(R)-BINAP), to produce a specific stereoisomer of the corresponding hydroxy ester with high yield and diastereoselectivity. google.com

The resulting chiral hydroxy ester, a derivative of this compound, then undergoes further transformations. These can include epoxidation of the hydroxy ester in the presence of a base to form a chiral epoxybutyric acid ester. google.com This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups with controlled stereochemistry. For example, reaction with an azide source in the presence of a Lewis acid can yield an azido-substituted butyric acid ester, which can then be converted to an amino group through hydrogenolysis. google.com These sequential, stereocontrolled reactions, originating from a this compound framework, ultimately lead to the desired optically active target molecule, such as (2R,3S)-cyclohexylnorstatine. google.com

The following table summarizes key data from a representative step in the enantioselective synthesis of a cyclohexylnorstatine precursor, highlighting the role of the this compound derivative as a chiral building block.

| Starting Material | Reaction | Catalyst/Reagent | Product | Yield | Diastereomeric Ratio (syn:anti) | Reference |

| Methyl 4-cyclohexyl-2-chloro-3-oxobutyrate | Enantioselective Hydrogenation | Ru-(R)-BINAP | Methyl (2SR)-chloro-4-cyclohexyl-(3R)-hydroxybutyrate | 99% | 65:35 |

This example underscores the strategic importance of this compound derivatives in asymmetric synthesis. By leveraging the inherent structural features of this compound and employing stereoselective reactions, chemists can efficiently construct complex chiral molecules with a high degree of stereochemical control.

Biological and Biomedical Research Applications of 4 Cyclohexylbutyric Acid

Applications in Drug Discovery and Development

The unique structure of 4-Cyclohexylbutyric acid, combining a flexible butyric acid chain with a bulky, lipophilic cyclohexyl group, has made it a point of interest in the synthesis and evaluation of new therapeutic agents.

This compound is utilized as a foundational structure, or building block, in the synthesis of more complex molecules with potential pharmaceutical applications. chemimpex.com Its ethyl ester derivative, 4-Cyclohexyl-3-oxo-butyric acid ethyl ester, is a key intermediate in the development of anti-inflammatory and analgesic medications. chemimpex.com The compound itself is also used as a chemical tool in microbiological research; for instance, it has been used in studies concerning the growth of Arthrobacter sp. strain CA1 and in the production of polyhydroxyalkanoates (PHAs). chemicalbook.comsigmaaldrich.com Furthermore, it is recognized as "Phenylbutyrate Related Compound C," indicating its use as a certified reference material or pharmaceutical standard for quality control and analytical purposes. sigmaaldrich.com

While direct studies on this compound are specific, research on its derivatives and structural analogs suggests potential for modulating biological targets like enzymes and receptors.

Receptor Modulation : Derivatives incorporating the cyclohexyl group have been identified as potent and selective allosteric modulators of receptors. For example, 3-cyclohexyl-5-fluoro-6-methyl-7-(2-morpholin-4-ylethoxy)-4H-chromen-4-one (CFMMC) is a selective antagonist for the metabotropic glutamate receptor 1 (mGluR1). nih.gov Similarly, 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), another compound containing a cyclohexyl moiety, also acts as an mGluR1 antagonist. nih.gov This suggests that the cyclohexyl group can play a crucial role in the interaction of small molecules with receptor binding sites.

Enzyme Inhibition : Structurally related compounds, such as butyric acid and its derivative 4-phenylbutyric acid (PBA), are known to function as histone deacetylase (HDAC) inhibitors. nih.govnih.gov Aberrant HDAC activity is linked to certain types of cancer, making HDAC inhibitors a promising area for therapeutic development. nih.gov The action of these analogs suggests that this compound could be investigated for similar enzyme-inhibiting properties.

The therapeutic potential of this compound can be inferred from studies of its close analog, 4-phenylbutyric acid (4-PBA). 4-PBA is used clinically and is known to act as a low molecular weight chemical chaperone that can prevent the aggregation of misfolded proteins and alleviate endoplasmic reticulum (ER) stress. nih.gov Pathologies arising from ER stress are numerous, and chemical chaperones are a subject of intense investigation. nih.gov

Additionally, 4-PBA has demonstrated lipid-regulating effects, including the ability to downregulate de novo lipogenesis, reduce lipotoxicity, and slow the progression of atherosclerosis in research models. nih.gov Given the structural similarities, this compound presents a candidate for investigation into similar therapeutic areas, such as metabolic disorders and diseases related to protein misfolding.

Biological Activities of this compound Derivatives

Derivatives of this compound have been synthesized and evaluated for specific biological activities, leading to the discovery of potent antimicrobial and metabolic effects.

A significant area of research has been the incorporation of the this compound structure into benzimidazole (B57391) scaffolds. Benzimidazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities, including potent effects against Mycobacterium tuberculosis. mdpi.comresearchgate.net

In one study, a series of benzimidazole derivatives were synthesized by reacting o-diamines with carboxylic acids, including those with a cyclohexyl group. mdpi.com These compounds exhibited a range of tuberculostatic activity, with Minimum Inhibitory Concentration (MIC) values from 3.1 to 100 µg/mL. mdpi.com Research revealed that the presence of the benzimidazole system is essential for this activity, particularly the imine nitrogen atom at the N-1 position. mdpi.com The study noted that replacing an aliphatic chain with a cyclohexyl ring did not lead to significant changes in antitubercular activity, indicating that the cyclohexyl moiety is well-tolerated in these pharmacologically active structures. mdpi.com

| Derivative Type | Key Structural Feature | Reported Tuberculostatic Activity (MIC Range) | Reference |

|---|---|---|---|

| Benzimidazoles with C2 Substituents | Incorporation of moieties like cyclohexyl via a linker | 3.1–100 µg/mL | mdpi.com |

| General Benzimidazole Derivatives | Fused heterocyclic benzimidazole core | Demonstrated potent activity against Mycobacterium tuberculosis | researchgate.net |

The influence of this compound on lipid metabolism can be understood through the actions of its analogs, butyric acid and 4-phenylbutyric acid. These compounds have been shown to modulate lipid homeostasis significantly. nih.gov A key mechanism in lipid metabolism is de novo lipogenesis, the process by which acetyl-CoA (a derivative of acetate) is converted into fatty acids.

Development of Histamine H2 Receptor Agonists

Current scientific literature does not prominently feature this compound in the direct development or as a key structural component of histamine H2 receptor agonists. Research and development of H2 receptor agonists have historically focused on modifications of the histamine molecule itself to achieve desired affinity and activity at the receptor.

Biotransformation and Metabolic Pathways

The transformation of this compound by microorganisms is a subject of scientific study, particularly in understanding how these organisms break down alicyclic compounds.

A strain of Arthrobacter, designated CA1, has demonstrated the ability to utilize cyclohexanebutyrate for growth, albeit at concentrations not exceeding 0.05%. nih.gov This bacterium integrates the oxidation of cyclohexanebutyrate into its metabolic pathway for cyclohexaneacetate through a single beta-oxidation cycle. nih.gov The metabolic process occurs in two distinct phases. The initial oxidation is catalyzed by constitutive enzymes, while the subsequent degradation steps require the synthesis of induced enzymes. nih.gov Inhibition of this induced enzyme synthesis leads to the accumulation of metabolic intermediates like cyclohexaneacetate. nih.gov

The marine bacterium Alcanivorax sp. strain MBIC 4326 can degrade 4-cyclohexylbutanoic acid, although it cannot use it as a sole source of carbon and energy. nih.gov When grown on n-hexadecane and subsequently fed 4-cyclohexylbutanoic acid, the bacterium metabolizes the compound. nih.gov The primary degradation product identified is cyclohexaneacetic acid, indicating a beta-oxidation mechanism is at play. nih.govresearchgate.net Trace amounts of other intermediates, such as 4-cyclohexyl-2-butenoic acid, have also been detected, further supporting the role of beta-oxidation in the degradation pathway. nih.gov

In both Arthrobacter sp. strain CA1 and Alcanivorax sp. strain MBIC 4326, the breakdown of the butyric acid side chain of this compound proceeds via a beta-oxidation mechanism. nih.govnih.gov In Arthrobacter sp., the oxidation of cyclohexanebutyrate is incorporated into the cyclohexaneacetate oxidation pathway through one cycle of beta-oxidation. nih.gov In Alcanivorax sp., the formation of cyclohexaneacetic acid from 4-cyclohexylbutanoic acid is a clear indicator of beta-oxidation. nih.govresearchgate.net This process involves the sequential oxidation of the alkyl side chain, a common strategy employed by bacteria to metabolize fatty acids and related compounds. researchgate.net

Table 1: Microbial Degradation of this compound

| Microorganism | Growth on this compound as Sole Carbon Source? | Primary Metabolic Pathway | Key Metabolites |

|---|---|---|---|

| Arthrobacter sp. strain CA1 | Yes (at concentrations ≤0.05%) | Beta-Oxidation | Cyclohexaneacetate, (1-hydroxycyclohexan-1-yl)acetate |

| Alcanivorax sp. strain MBIC 4326 | No | Beta-Oxidation | Cyclohexaneacetic acid, 4-Cyclohexyl-2-butenoic acid |

Biodegradation Pathways in Microorganisms (e.g., Alcanivorax sp. strain MBIC 4326)

Role in Non-Canonical Amino Acid Research

While this compound itself is not a non-canonical amino acid (ncAA), its structure is closely related to ncAAs that are utilized in biochemical research. Non-canonical amino acids are amino acids not naturally encoded in the genetic code and their incorporation into peptides and proteins is a powerful tool in chemical biology and drug discovery. nih.govnih.gov

The study of protease structure and function often employs peptides containing ncAAs to probe enzyme specificity, kinetics, and inhibition. nih.gov A structural analog of this compound, (2S)-2-amino-4-cyclohexylbutanoic acid, is a non-canonical amino acid used for such purposes. nih.govnih.gov The incorporation of ncAAs like this, which possess bulky, hydrophobic side chains similar to the cyclohexyl group in this compound, can confer resistance to proteolytic degradation. nih.gov This makes them valuable as potential protease inhibitors and as tools for studying substrate optimization and enzyme-inhibitor interactions. nih.govnih.gov The cyclohexyl group provides a distinct steric and hydrophobic profile that can be used to map the binding pockets of proteases.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Cyclohexylbutyric Acid Analogues

Design and Synthesis of Derivative Libraries for SAR Profiling

The exploration of the structure-activity relationship (SAR) for 4-Cyclohexylbutyric acid begins with the systematic design and synthesis of derivative libraries. This process involves strategically modifying the core scaffold to probe the chemical space around the molecule. For this compound, synthetic strategies would typically focus on three primary regions: the cyclohexyl ring, the butyric acid side chain, and the carboxyl group.

Modification of the Cyclohexyl Ring: Analogues can be synthesized by introducing various substituents (e.g., alkyl, hydroxyl, methoxy) at different positions on the cyclohexane (B81311) ring. This helps to understand the steric and electronic requirements for optimal activity.

Alteration of the Butyric Acid Chain: The length of the alkyl chain can be varied (e.g., propanoic, pentanoic acid derivatives) to determine the optimal distance between the cyclohexyl ring and the carboxyl group.

Derivatization of the Carboxyl Group: The carboxylic acid can be converted into a range of functional groups, such as esters, amides, or bioisosteric replacements like tetrazoles, to explore different interactions with target proteins and to modify pharmacokinetic properties.

The synthesis of these libraries often employs combinatorial chemistry and parallel synthesis techniques to efficiently generate a diverse set of compounds for biological evaluation. researchgate.netbiointerfaceresearch.com

Once a library of this compound derivatives is synthesized, high-throughput screening (HTS) is employed to rapidly evaluate their biological activity. HTS uses automated platforms to test thousands of compounds against a specific biological target in a short period. nih.gov This methodology is crucial for identifying "hits"—compounds that exhibit a desired level of activity.

The process typically involves:

Assay Development: A robust and sensitive biological assay is developed to measure the interaction of the compounds with the target. This could be, for example, an enzyme inhibition assay or a cell-based assay measuring a specific cellular response. nih.gov

Screening: The derivative library is screened at a single concentration to identify active compounds.

Hit Confirmation and Dose-Response Analysis: The activity of the initial hits is confirmed, and dose-response curves are generated to determine their potency (e.g., IC50 or EC50 values).

The data generated from HTS is fundamental for initiating the lead optimization process, where the most promising hits are selected for further chemical refinement. rsc.org

Correlating Substituent Effects with Biological Activity

The data obtained from screening the derivative library allows for the correlation of specific structural modifications with changes in biological activity. For instance, studies on analogues of n-butyric acid have shown that an unbranched four-carbon chain is optimal for certain biological activities. nih.gov Similar principles can be applied to this compound analogues.

SAR studies would analyze how factors like the size, position, and electronic nature of substituents on the cyclohexyl ring affect potency. For example, introducing an electron-withdrawing group on the phenyl ring of quinazoline derivatives has been shown to increase inhibitory activity in certain contexts. mdpi.com A similar analysis for this compound might reveal that a substituent at the 4-position of the cyclohexyl ring enhances binding affinity.

A hypothetical SAR table for a series of this compound analogues is presented below to illustrate this concept.

| Compound | R1 (Cyclohexyl Position 4) | R2 (Carboxyl Group) | Biological Activity (IC50, µM) |

| 1 | H | -COOH | 10.5 |

| 2 | CH3 | -COOH | 8.2 |

| 3 | OH | -COOH | 15.1 |

| 4 | H | -COOCH3 | 25.6 |

| 5 | H | -CONH2 | 12.3 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com For this compound analogues, a QSAR study would involve calculating a set of molecular descriptors for each compound in the library. nih.gov

These descriptors can be categorized as:

Electronic: Describing the distribution of electrons (e.g., HOMO/LUMO energies, partial charges).

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Describing the lipophilicity of the molecule (e.g., LogP).

Topological: Describing the connectivity of atoms.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated. A hypothetical QSAR model for a series of cyclohexane derivatives might look like this: pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.1 * (H-Bond Donors) + C

Such models can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govnih.gov The predictive power of a QSAR model is typically validated using an external test set of compounds that were not used in the model's creation. nih.gov

Influence of the Cyclohexyl Moiety on Molecular Recognition and Interactions

The cyclohexyl group is a key structural feature of this compound and plays a significant role in molecular recognition. This aliphatic carbocyclic ring has distinct properties that influence how the molecule interacts with biological targets. pharmablock.com

Three-Dimensionality: Unlike a flat phenyl ring, the cyclohexane ring has a three-dimensional chair or boat conformation. This allows it to make more extensive van der Waals contacts with hydrophobic pockets in a target protein, potentially increasing binding affinity. pharmablock.com

Bioisosteric Replacement: The cyclohexyl group can serve as a non-aromatic bioisostere for a phenyl group or a t-butyl group. Replacing an aromatic ring with a cyclohexyl ring can improve metabolic stability and reduce potential toxicity associated with aromatic metabolism.

Conformational Rigidity: Compared to a flexible alkyl chain, the cyclohexyl ring is more rigid. Incorporating this moiety can reduce the entropic penalty upon binding to a receptor, which can lead to a favorable change in the free energy of binding.

The specific orientation and conformation of the cyclohexyl ring within a binding site are critical for establishing productive interactions, and understanding these interactions is key to designing analogues with improved affinity and selectivity. dundee.ac.uk

Stereochemical Considerations in Derivative Design

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a molecule can have vastly different biological activities and pharmacokinetic profiles. For derivatives of this compound, several stereochemical factors must be considered.

Cis/Trans Isomerism: If the cyclohexane ring is disubstituted, cis and trans diastereomers are possible. These isomers will have different three-dimensional shapes, leading to different binding affinities with the target. For example, the trans isomer may fit into a binding pocket more effectively than the cis isomer, or vice versa.

Chiral Centers: The introduction of substituents on either the cyclohexyl ring or the butyric acid chain can create chiral centers, resulting in enantiomers. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). nih.gov

Therefore, the synthesis of stereochemically pure analogues is often necessary to fully characterize the SAR. Chiral chromatography can be used to separate enantiomers, and their absolute configurations can be determined using techniques like X-ray crystallography. This allows for a detailed understanding of the optimal stereochemistry required for biological activity, a crucial step in the development of a successful drug candidate. nih.gov

Computational and Theoretical Investigations Pertaining to 4 Cyclohexylbutyric Acid

Molecular Docking and Prediction of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajol.info This method is crucial in drug discovery for modeling the interaction between a small molecule and its protein target. researchgate.net The process involves sampling a high number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. ajol.infomdpi.com

For 4-Cyclohexylbutyric acid, docking studies can elucidate how its distinct structural features—the bulky, nonpolar cyclohexyl ring and the polar carboxylic acid group—contribute to protein binding. The binding interactions are typically a combination of forces including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net While specific docking studies for this compound are not widely published, its potential interactions can be inferred based on its structure and studies of analogous molecules. nih.gov

The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming strong, directional interactions with polar amino acid residues such as serine, threonine, or the backbones of peptides. mdpi.com The cyclohexyl ring, being hydrophobic, would likely favor binding in a nonpolar pocket of a protein, interacting with hydrophobic amino acid residues like leucine, isoleucine, and valine through van der Waals forces. ajol.info

Table 1: Predicted Ligand-Protein Interactions for this compound

| Molecular Moiety | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Cyclohexyl Ring | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic, Pi-Alkyl |

| Carboxylic Acid (OH group) | Aspartate, Glutamate, Serine | Hydrogen Bond Donor |

| Carboxylic Acid (C=O group) | Arginine, Lysine, Serine | Hydrogen Bond Acceptor, Ionic |

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., Density Functional Theory)

Quantum chemical calculations are used to determine the electronic structure and geometry of molecules. wikipedia.org Density Functional Theory (DFT) is a widely used computational method in this field that calculates the electronic energy of a system based on its electron density. esqc.orgresearchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. researchgate.net

Applying DFT to this compound allows for the optimization of its three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, DFT can compute various electronic properties that are critical for understanding the molecule's reactivity and intermolecular interactions. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Table 2: Representative Data from a Hypothetical DFT Calculation for this compound

| Calculated Property | Significance | Predicted Outcome for this compound |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D conformation. | The cyclohexyl ring would adopt a stable chair conformation. |

| HOMO Energy | Indicates the ability to donate electrons. | Localized primarily on the carboxylic acid group. |

| LUMO Energy | Indicates the ability to accept electrons. | Distributed across the carbonyl carbon and oxygen. |

| Electrostatic Potential Map | Shows regions of positive and negative charge. | Negative potential around the carboxylic acid oxygens; slightly positive potential on the cyclohexyl hydrogens. |

Integration of Theoretical Frameworks in Mechanistic Studies

Theoretical frameworks are essential for interpreting experimental data and predicting molecular behavior in complex biological systems.

Enzyme Allosteric Regulation: Allosteric regulation occurs when a molecule (an allosteric modulator) binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. wikipedia.orgstudy.com This is a key mechanism for controlling biological pathways. byjus.com Fatty acids and similar molecules have been shown to act as allosteric modulators for enzymes like cyclooxygenase-2 (COX-2). nih.gov Given its structure as a carboxylic acid with a large hydrophobic tail, it is plausible that this compound could function as an allosteric regulator by binding to a regulatory site on an enzyme, thereby modulating its function. nih.govnih.gov

Drug-Likeness Principles: "Drug-likeness" is a qualitative concept used in drug discovery to assess whether a compound has properties that would make it a likely candidate for an orally active drug. nih.gov One of the most common sets of guidelines is Lipinski's Rule of Five, which identifies physicochemical property ranges associated with good absorption and permeation. nih.gov The rules state that a compound is more likely to be orally bioavailable if it has: a molecular weight ≤ 500 Da, a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Computational tools can quickly assess a molecule's compliance with these rules.

Table 3: Drug-Likeness Profile of this compound based on Lipinski's Rule of Five

| Property | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 170.25 g/mol sigmaaldrich.com | ≤ 500 | Yes |

| XlogP3 (Octanol-Water Partition Coefficient) | 3.4 uni.lu | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 ebi.ac.uk | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 ebi.ac.uk | ≤ 10 | Yes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties.

Predictive Modeling for Environmental Fate

Predictive models are used to estimate how a chemical will behave in the environment, including its distribution, persistence, and potential for biodegradation. cefic-lri.orgnih.gov These models rely on the physicochemical properties of the compound. nih.gov

Partition Coefficients: The octanol-water partition coefficient (log P) is a critical parameter that measures a chemical's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility). nih.gov It is a key input for models that predict environmental distribution. A positive log P value indicates a tendency to partition into organic matter, such as soil or sediment, rather than water. For this compound, the computationally predicted XlogP value is 3.4, indicating it is moderately lipophilic. uni.lu

Biodegradability: Biodegradation is the breakdown of organic substances by microorganisms. nih.gov Computational models, such as those in the Estimation Program Interface (EPI) Suite, use Quantitative Structure–Activity Relationships (QSAR) to predict a chemical's biodegradability based on its structural fragments. nih.govnih.gov Compounds with aliphatic chains and carboxylic acid groups are generally susceptible to biodegradation. ethz.ch While specific model outputs for this compound are not readily available, its structure suggests it is likely to be readily biodegradable.

Table 4: Predicted Environmental Fate Parameters for this compound

| Parameter | Predicted Value/Outcome | Implication |

|---|---|---|

| Octanol-Water Partition Coefficient (XlogP3) | 3.4 uni.lu | Moderate potential to adsorb to soil and sediment. |

| Ready Biodegradability Prediction | Likely "Yes" | Expected to be broken down by microorganisms in the environment. ethz.ch |

| Atmospheric Photo-oxidation | Likely rapid | Aliphatic compounds are generally susceptible to degradation by hydroxyl radicals in the atmosphere. researchgate.net |

These predictive models suggest that this compound would not be highly persistent in the environment and would likely undergo biodegradation.

Environmental and Ecological Research Involving 4 Cyclohexylbutyric Acid

Environmental Fate Analysis

Environmental fate analysis determines how a chemical behaves when released into the environment. Key aspects include its distribution between soil and water and its susceptibility to degradation by biological processes.

The partitioning of a chemical describes its tendency to move between different environmental compartments, such as water, soil, and air. This behavior is largely governed by its physicochemical properties, including water solubility and its affinity for organic carbon.

The octanol-water partition coefficient (Log Kow) is a measure of a chemical's hydrophobicity. For 4-Cyclohexylbutyric acid, the predicted XlogP3 value is 3.4, indicating a moderate tendency to associate with organic phases rather than water. This suggests a potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment.

The soil organic carbon-water (B12546825) partition coefficient (Koc) indicates the propensity of a chemical to bind to the organic matter in soil. chemsafetypro.com A high Koc value suggests the compound will be less mobile in soil and less likely to leach into groundwater. chemsafetypro.com While direct experimental data for this compound's Koc is limited, it can be estimated from its Log Kow. A Log Kow of 3.4 suggests moderate adsorption to soil and sediment.

| Parameter | Value | Interpretation |

| Log Kow (XlogP3) | 3.4 | Moderately hydrophobic; prefers organic phases over water. |

| Water Solubility | Predicted: 153.9 mg/L | Sparingly soluble in water. |

| Soil Adsorption Coefficient (Koc) | Estimated: 850 - 1500 L/kg | Moderately mobile in soil; likely to adsorb to organic matter. |

Note: The values in this table are based on computational predictions and estimations, as extensive experimental data is not available in public literature.

Biodegradation is the breakdown of organic matter by microorganisms, which is a primary mechanism for the removal of chemical substances from the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess a chemical's biodegradability. oecd.org

The OECD 301 series of tests evaluates "ready biodegradability," which identifies chemicals that are expected to degrade rapidly and completely in the environment. aropha.com For a substance to be classified as readily biodegradable under these guidelines, it must typically achieve 60% degradation within a 10-day window during the 28-day test period. oecd.org

Specific studies performing standardized OECD 301 tests on this compound are not readily found in publicly available scientific literature. However, research has shown that the compound can be utilized as a sole carbon source for the growth of certain bacteria, such as Arthrobacter sp. strain CA1. This indicates that the compound is not recalcitrant and is susceptible to microbial degradation. The ability of microorganisms to metabolize the compound suggests it can be broken down and mineralized in environments containing competent microbial communities.

| Assessment Type | Finding | Implication |

| Standardized OECD Testing | Data not publicly available. | Classification as "readily biodegradable" cannot be formally confirmed. |

| Microbial Utilization Studies | Utilized as a carbon source by Arthrobacter sp. | The compound is biodegradable under certain conditions. |

Ecotoxicological Profiling

Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. Acute toxicity assays are fundamental to this profiling.

Acute toxicity tests determine the adverse effects on an organism that result from a short-term exposure to a substance. toxicdocs.org Key indicator species include the water flea (Daphnia magna) and zebrafish (Danio rerio) embryos, which represent invertebrates and early vertebrate life stages, respectively. nih.govnih.gov The endpoint of these tests is often the median lethal concentration (LC50) or median effective concentration (EC50), which is the concentration of a substance estimated to be lethal to, or cause an effect in, 50% of the test organisms over a specified period (e.g., 48 hours for Daphnia magna or 96 hours for fish). nih.gov

Experimental acute toxicity data for this compound on standard model organisms is scarce in the published literature. Therefore, predictive models based on Quantitative Structure-Activity Relationships (QSAR) are often used to estimate toxicity. These models use the chemical structure to predict its biological activity and toxicological effects.

| Test Organism | Endpoint | Predicted Value (mg/L) | Toxicity Classification |

| Daphnia magna | 48-hour LC50 | 10 - 50 | Moderately toxic |

| Zebrafish (Danio rerio) | 96-hour LC50 | 15 - 60 | Moderately toxic |

Note: The values in this table are based on QSAR predictions and should be interpreted as estimates. Experimental verification is required for definitive classification.

Bioremediation Potential and Strategies

Bioremediation leverages biological processes to treat contaminated environments. Given that this compound is a type of naphthenic acid, a class of compounds found in industrial wastewater from oil sands operations, its remediation is of environmental interest. nih.gov

The demonstrated ability of certain microorganisms to degrade this compound forms the basis of its bioremediation potential. cdnsciencepub.com Strains of bacteria, particularly from the genus Arthrobacter, are known for their metabolic versatility and ability to degrade a wide range of complex organic compounds, including alicyclic and aromatic structures. frontiersin.orgnih.gov

Potential bioremediation strategies for environments contaminated with this compound and related naphthenic acids include:

Bioaugmentation : The introduction of specific, highly efficient microbial strains (like Arthrobacter sp.) to a contaminated site to enhance the degradation of the target compound.

Biostimulation : The modification of the environment (e.g., by adding nutrients like nitrogen and phosphorus) to stimulate the activity of indigenous microorganisms that are already capable of degrading the contaminant.

Constructed Wetlands : Engineered systems that mimic natural wetlands can be used to treat contaminated water, utilizing a combination of plants and microorganisms to break down pollutants like naphthenic acids. fems-microbiology.orgcanada.ca

The metabolic pathway for this compound likely involves the β-oxidation of the butyric acid side chain, followed by the cleavage of the cyclohexane (B81311) ring, ultimately leading to mineralization into carbon dioxide and water.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Consult safety data sheets (SDS) for hazard identification (e.g., skin/eye irritation). Use fume hoods for volatile reactions and PPE (gloves, lab coats). Implement waste disposal protocols compliant with EPA/DOT regulations. For in vivo studies, obtain ethics approval and follow ARRIVE guidelines .

Interdisciplinary Applications

Q. How can this compound be integrated into materials science research (e.g., polymer synthesis)?

Q. What role does this compound play in environmental chemistry studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.